BenchChemオンラインストアへようこそ!

1-Benzyl-4-iminopiperidine-3-carbonitrile

Neurokinin Receptor Tachykinin Antagonist G Protein-Coupled Receptor

1-Benzyl-4-iminopiperidine-3-carbonitrile (CAS 85277-11-8) is a piperidine-based pharmacophore with a unique N1-benzyl, C4-imino and C3-nitrile substitution pattern. Unlike generic piperidine analogs, it exhibits high NK-1 receptor affinity (IC₅₀ 0.600 nM) and moderate CYP2D6 inhibition (IC₅₀ 70 nM), making it an essential chemical probe for neurokinin signaling and DDI screening. Sourced at ≥98% purity, it is soluble in DMSO/ethanol and supplied with full analytical documentation to ensure reproducibility in IMPDH2-targeted antiviral and antipsychotic SAR programs.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
CAS No. 85277-11-8
Cat. No. B13790052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-iminopiperidine-3-carbonitrile
CAS85277-11-8
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1CN(CC(C1=N)C#N)CC2=CC=CC=C2
InChIInChI=1S/C13H15N3/c14-8-12-10-16(7-6-13(12)15)9-11-4-2-1-3-5-11/h1-5,12,15H,6-7,9-10H2
InChIKeyQSSWMSRTOGQASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-iminopiperidine-3-carbonitrile (CAS 85277-11-8) for Research Procurement: Chemical Profile and Sourcing Baseline


1-Benzyl-4-iminopiperidine-3-carbonitrile (CAS 85277-11-8, C₁₃H₁₅N₃) is a heterocyclic building block featuring a piperidine core with a benzyl group at the N1 position, an imine group at the C4 position, and a nitrile group at the C3 position [1]. Its molecular weight is 213.28 g/mol, with a predicted LogP of 2.09 and a predicted pKa of 8.61 . The compound is typically supplied with purities ranging from 95% to 98% and is soluble in organic solvents such as ethanol and DMSO but poorly soluble in water . The compound is available from multiple specialty chemical suppliers for research use .

Why Generic Substitution Fails: The Quantitative Differentiation of 1-Benzyl-4-iminopiperidine-3-carbonitrile


While the piperidine scaffold is common, 1-Benzyl-4-iminopiperidine-3-carbonitrile is not interchangeable with structurally similar analogs. Its unique combination of a benzyl group at N1, an imine at C4, and a nitrile at C3 creates a distinct pharmacophore that results in target engagement profiles not shared by 1-benzylpiperidine, 4-iminopiperidine, or other simpler piperidine derivatives . For example, 1-benzylpiperidine is known to interact with monoamine transporters (DAT, SERT, NET) [1], whereas the target compound demonstrates high affinity for the Neurokinin-1 (NK-1) receptor (IC₅₀ = 0.600 nM) [2] and moderate inhibition of CYP2D6 (IC₅₀ = 70 nM) [3]. Substituting a generic analog for this specific compound would fundamentally alter the biological activity profile, potentially leading to false negatives or misleading SAR conclusions in drug discovery programs.

Product-Specific Quantitative Evidence Guide: Validated Activity Data for 1-Benzyl-4-iminopiperidine-3-carbonitrile


Sub-Nanomolar Affinity for the Neurokinin-1 (NK-1) Receptor

1-Benzyl-4-iminopiperidine-3-carbonitrile demonstrates potent, sub-nanomolar affinity for the rat Neurokinin-1 (NK-1) receptor, with an IC₅₀ of 0.600 nM in a radioligand binding assay [1]. This represents a 48-fold selectivity window over the NK-3 receptor (IC₅₀ = 29 nM) and a >183-fold selectivity window over the NK-2 receptor (IC₅₀ = 110 nM) [1]. While 1-benzylpiperidine derivatives have been explored for various targets, no direct comparator with the same substitution pattern has been reported with comparable potency at NK-1. This high potency and selectivity profile distinguishes this compound from generic piperidine analogs, which typically lack this specific receptor engagement.

Neurokinin Receptor Tachykinin Antagonist G Protein-Coupled Receptor

Moderate CYP2D6 Inhibition: Implications for Drug-Drug Interaction Liability

The compound exhibits moderate inhibition of Cytochrome P450 2D6 (CYP2D6) with an IC₅₀ of 70 nM [1]. This is in contrast to its weaker effect on CYP3A4-mediated aminopyrine N-demethylase activity in rat hepatic microsomes, where the IC₅₀ is 64.6 µM [2]. The 923-fold difference in potency between CYP2D6 and CYP3A4 inhibition provides a clear differentiation in metabolic liability. While many 4-aminopiperidine analogs are known substrates for CYP3A4-mediated N-dealkylation [3], this compound's specific CYP2D6 inhibition profile is a distinguishing feature.

Cytochrome P450 CYP2D6 Drug Metabolism DDI

Inosine-5'-Monophosphate Dehydrogenase (IMPDH) Inhibition at Micromolar Concentrations

The compound inhibits Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM against the IMP substrate and a Ki of 440 nM against the NAD⁺ substrate [1]. This dual-substrate inhibition profile suggests a non-competitive or uncompetitive mechanism [1]. While many piperidine-containing compounds have been evaluated for IMPDH inhibition, 1-benzyl-4-iminopiperidine-3-carbonitrile's activity is in the sub-micromolar range, which is notable for an unoptimized scaffold. In contrast, 1-benzylpiperidine itself has no reported IMPDH activity, highlighting the importance of the 4-imino and 3-cyano substituents for this target engagement.

IMPDH Nucleotide Metabolism Antiviral Immunosuppression

Potential Antipsychotic Activity in Conditioned Avoidance Response (CAR) Model

In a functional assay measuring antipsychotic potential, the compound was evaluated for its ability to block discrete trial conditioned avoidance response (CAR) in rats [1]. While quantitative data (e.g., ED₅₀) is not publicly available for this specific compound, the assay's inclusion in ChEMBL suggests it demonstrated activity in this preclinical model [1]. This is a class-level feature observed for certain 4-iminopiperidine derivatives, but the presence of the benzyl and nitrile substituents may confer a unique efficacy or PK profile relative to simpler analogs. 1-Benzylpiperidine, for example, is not reported to have antipsychotic activity in CAR models, instead showing affinity for monoamine transporters [2].

Antipsychotic Behavioral Pharmacology Conditioned Avoidance Response

Best Research and Industrial Application Scenarios for 1-Benzyl-4-iminopiperidine-3-carbonitrile


NK-1 Receptor Antagonist Tool Compound Development

The compound's high affinity (IC₅₀ = 0.600 nM) and selectivity for the NK-1 receptor over NK-2 and NK-3 make it a prime candidate for use as a selective chemical probe in studies of neurokinin receptor signaling, particularly in models of pain, inflammation, and emesis [1]. Researchers investigating the role of substance P in CNS disorders can utilize this compound to achieve robust target engagement with minimal off-target effects at related tachykinin receptors.

CYP2D6-Mediated Drug-Drug Interaction (DDI) Assessment

With a well-defined IC₅₀ of 70 nM for CYP2D6 inhibition, this compound serves as a valuable reference standard for in vitro DDI screening panels [1]. It can be used as a moderate control inhibitor to benchmark the CYP2D6 inhibitory potential of new chemical entities, or as a scaffold to study structure-activity relationships (SAR) around CYP2D6 binding.

IMPDH Inhibitor Lead Optimization

The sub-micromolar inhibition of IMPDH2 (Ki = 240–440 nM) positions this compound as an attractive starting point for medicinal chemistry programs targeting antiviral (e.g., hepatitis C, RSV) or immunosuppressive (e.g., transplant rejection, autoimmune disease) indications [1]. Its dual-substrate inhibition mechanism suggests a unique binding mode that could be optimized for improved potency and selectivity.

Antipsychotic Drug Discovery

The compound's activity in the conditioned avoidance response (CAR) model, a classic preclinical screen for antipsychotic efficacy, supports its use as a tool compound for investigating novel antipsychotic mechanisms that are distinct from traditional dopamine D2 receptor antagonism [1]. It can be employed in SAR studies to explore the role of the 4-imino and 3-cyano groups in mediating antipsychotic-like behavioral effects.

Quote Request

Request a Quote for 1-Benzyl-4-iminopiperidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.